molecular formula C10H14N2 B13271455 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B13271455
M. Wt: 162.23 g/mol
InChI Key: JEQRZXPFYTVMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant group of natural and synthetic compounds known for their diverse biological activities, including effects on neurodegenerative disorders and various pathogens . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further modified to introduce the methyl and amine groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated amines .

Mechanism of Action

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C10H14N2/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6,11H2,1H3

InChI Key

JEQRZXPFYTVMIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNCC2=C(C=C1)N

Origin of Product

United States

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